molecular formula C25H20N4O3S3 B2642742 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 441290-17-1

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2642742
CAS RN: 441290-17-1
M. Wt: 520.64
InChI Key: JKTJMSYQBSDSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O3S3 and its molecular weight is 520.64. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of Aldo-Keto Reductase AKR1C3

This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3. This enzyme is a target of interest in both breast and prostate cancer. The compound shows low nanomolar potency and 1500-fold selectivity for AKR1C3 over other isoforms .

Antitumor Agent

The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl fragment of this compound is prevalently encountered in numerous natural products with various biological activities. It has been utilized as a privileged scaffold in the discovery of synthetically accessible drug molecules, such as antitumor agents .

Antimicrobial Agent

The compound has also been used in the development of antimicrobial agents. The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl fragment has been found to be effective in this regard .

Antiviral Agent

The compound has potential applications in the development of antiviral agents. The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl fragment has shown promise in this field .

Antifungal Agent

The compound has been used in the development of antifungal agents. The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl fragment has been found to be effective in this regard .

Enzyme Activity Modulation

The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate. There is a broad rank order between enzymic and cellular activity, but amide analogues of the compound were more effective than predicted by the cellular assay .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-15-26-22-21(33-15)11-10-20-23(22)34-25(27-20)28-24(30)17-6-8-19(9-7-17)35(31,32)29-13-12-16-4-2-3-5-18(16)14-29/h2-11H,12-14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTJMSYQBSDSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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